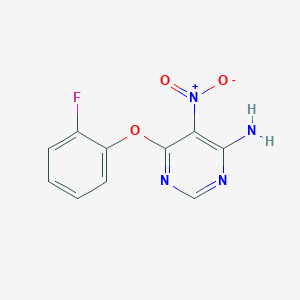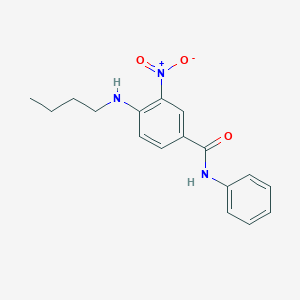![molecular formula C17H18ClN3O4 B4137636 N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4137636.png)
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
描述
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. C646 has been shown to inhibit the activity of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression.
作用机制
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits the activity of the HAT p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression. PCAF is known to acetylate histones, which can lead to the activation of oncogenes and the inhibition of tumor suppressor genes. By inhibiting PCAF, N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can prevent the activation of oncogenes and promote the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to radiation therapy. N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, one limitation of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is that it is not very selective, meaning that it can inhibit the activity of other HAT enzymes in addition to PCAF. This can lead to off-target effects and limit its usefulness in certain experiments.
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of research is to develop more selective inhibitors of PCAF that do not have off-target effects. Another area of research is to investigate the potential use of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to investigate the potential use of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
科学研究应用
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-3-5-13(10-14(11)18)20-17(22)12-4-6-15(19-7-8-25-2)16(9-12)21(23)24/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKMDLWKYBTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B4137564.png)


![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4137608.png)
![4-[1-acetyl-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4137611.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4137624.png)
![ethyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4137630.png)
![ethyl 6-cyano-2-[(phenoxyacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4137634.png)
![methyl 3-({[(4-allyl-5-{1-[(2-thienylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4137643.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B4137649.png)
![2-({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4137651.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4137665.png)

![ethyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4137676.png)